3-(2-Aminoethyl)-8-methoxy-5-methyl-1,2-dihydroquinolin-2-one hydrochloride
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Overview
Description
3-(2-Aminoethyl)-8-methoxy-5-methyl-1,2-dihydroquinolin-2-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities. The presence of functional groups such as the aminoethyl and methoxy groups further enhances its chemical reactivity and potential utility in research and industry.
Scientific Research Applications
3-(2-Aminoethyl)-8-methoxy-5-methyl-1,2-dihydroquinolin-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a neurotransmitter analog due to the presence of the aminoethyl group, which is structurally similar to neurotransmitters like serotonin.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-8-methoxy-5-methyl-1,2-dihydroquinolin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a reductive amination reaction, where the quinoline derivative is reacted with an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-8-methoxy-5-methyl-1,2-dihydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar aminoethyl group, known for its role as a neurotransmitter.
Serotonin: A neurotransmitter with structural similarities, particularly in the aminoethyl side chain.
Melatonin: Another indole derivative with a methoxy group, involved in regulating sleep-wake cycles.
Uniqueness
3-(2-Aminoethyl)-8-methoxy-5-methyl-1,2-dihydroquinolin-2-one hydrochloride is unique due to its quinoline core, which distinguishes it from the indole-based structures of tryptamine, serotonin, and melatonin. This structural difference may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(2-aminoethyl)-8-methoxy-5-methyl-1H-quinolin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-8-3-4-11(17-2)12-10(8)7-9(5-6-14)13(16)15-12;/h3-4,7H,5-6,14H2,1-2H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGZFYJCHDAHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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